1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the pyrazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the introduction of the amine group and the formation of the hydrochloride salt. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine
Uniqueness
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKRMNYQSDOBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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